molecular formula C7H9NO4 B6205483 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 860371-76-2

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No. B6205483
CAS RN: 860371-76-2
M. Wt: 171.2
InChI Key:
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Description

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid, more commonly referred to as 5-hydroxypropyl-1,2-oxazole-3-carboxylic acid (HOPCA), is a versatile organic compound with a wide range of applications in the scientific community. HOPCA has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential use as an enzyme inhibitor. In addition, HOPCA has been used as a chiral building block in the synthesis of various organic compounds.

Scientific Research Applications

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in the scientific community. For example, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has been used as a ligand in coordination chemistry, as well as for its potential use as an enzyme inhibitor. In addition, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has been used as a chiral building block in the synthesis of various organic compounds. 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has also been studied for its potential applications in the field of medicinal chemistry, as it has been found to be a potent inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2).

Mechanism of Action

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has been found to act as an enzyme inhibitor by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has been found to bind to the active site of the enzyme through hydrogen bonding and hydrophobic interactions. Additionally, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has been found to have a high affinity for the active site of the enzyme, which allows it to effectively inhibit the enzyme’s activity.
Biochemical and Physiological Effects
5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. For example, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has been found to have anti-inflammatory effects, as it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has been found to have anti-oxidant effects, as it has been found to scavenge reactive oxygen species, such as superoxide and hydroxyl radicals.

Advantages and Limitations for Lab Experiments

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has several advantages for laboratory experiments. For example, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid is a relatively inexpensive compound, making it an ideal choice for laboratory experiments. In addition, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid is a relatively stable compound, making it an ideal choice for long-term storage and use in laboratory experiments. However, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid also has some limitations for laboratory experiments. For example, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid can be difficult to synthesize in large quantities, making it difficult to use in large-scale laboratory experiments. Additionally, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid is a relatively hydrophobic compound, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid. For example, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid could be further studied for its potential use as an enzyme inhibitor in medicinal chemistry. Additionally, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid could be further studied for its potential use as a chiral building block in the synthesis of various organic compounds. Additionally, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid could be further studied for its potential use in the field of materials science, as it has been found to be a potential precursor to various polymeric materials. Finally, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid could be further studied for its potential use as an antioxidant, as it has been found to scavenge reactive oxygen species.

Synthesis Methods

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-hydroxypropanoic acid with sodium hypochlorite or the reaction of 2-hydroxypropanoic acid with ethyl chloroformate. The reaction of 2-hydroxypropanoic acid with sodium hypochlorite is a two-step reaction, in which the first step involves the formation of a dichloroacetal intermediate, which is then hydrolyzed to form 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid. The reaction of 2-hydroxypropanoic acid with ethyl chloroformate is a one-step reaction, in which the ethyl chloroformate reacts with the carboxylic acid group of 2-hydroxypropanoic acid to form 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid involves the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalyl chloride to form ethyl 2-(2-hydroxypropan-2-yl)oxazole-3-carboxylate, which is then hydrolyzed to yield the target compound.", "Starting Materials": ["2-amino-2-methyl-1-propanol", "ethyl oxalyl chloride"], "Reaction": ["Step 1: React 2-amino-2-methyl-1-propanol with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 2-(2-hydroxypropan-2-yl)oxazole-3-carboxylate.", "Step 2: Hydrolyze ethyl 2-(2-hydroxypropan-2-yl)oxazole-3-carboxylate using an acid such as hydrochloric acid to yield 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid." ] }

CAS RN

860371-76-2

Molecular Formula

C7H9NO4

Molecular Weight

171.2

Purity

0

Origin of Product

United States

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